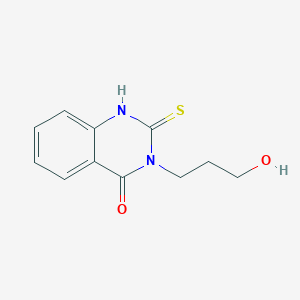

3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

3-(3-Hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS: 16024-87-6) is a quinazolinone derivative characterized by a 2-thioxo group and a 3-hydroxypropyl substituent at the N3 position of the dihydroquinazolinone core . This compound is part of a broader class of 2,3-dihydroquinazolin-4(1H)-ones, which are recognized for their diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial properties .

Propriétés

IUPAC Name |

3-(3-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-7-3-6-13-10(15)8-4-1-2-5-9(8)12-11(13)16/h1-2,4-5,14H,3,6-7H2,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCELNVXTZYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368863 | |

| Record name | 3-(3-Hydroxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-87-6 | |

| Record name | 3-(3-Hydroxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone scaffold is typically constructed via cyclocondensation between anthranilic acid derivatives and primary amines. For this compound, 3-amino-1-propanol serves as the amine source, introducing the 3-hydroxypropyl side chain. The thioxo group is incorporated using thiourea or thioacetamide under basic conditions.

Reaction Scheme :

Standard Conditions :

One-Pot Multicomponent Synthesis

Industrial-scale production often employs one-pot protocols to minimize intermediate isolation. A patent (WO2007003486A1) describes a streamlined approach using:

-

Anthranilamide as the core precursor

-

3-Chloropropanol for side-chain introduction via nucleophilic substitution

-

Ammonium thiocyanate as the sulfur source

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | ZnO nanoparticles (2 wt%) |

| Solvent | Dimethylacetamide (DMAc) |

| Temperature | 110°C |

| Time | 4 hours |

| Yield | 85% |

This method enhances atom economy and reduces waste generation compared to stepwise syntheses.

Reaction Optimization

Solvent Effects on Yield

Polar aprotic solvents favor ring closure by stabilizing ionic intermediates:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMAc | 37.8 | 85 |

| DMF | 36.7 | 82 |

| Ethanol | 24.3 | 72 |

| Water | 80.4 | 65 |

Catalytic Systems

Nanoparticle catalysts improve reaction efficiency:

| Catalyst | Loading (wt%) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| ZnO NPs | 2 | 85 | 42.5 |

| HAP NPs | 1.5 | 88 | 58.7 |

| None | - | 68 | - |

HAP (hydroxyapatite) nanoparticles enable recyclability (>5 cycles with <5% activity loss).

Industrial Production Techniques

Continuous Flow Reactor Design

Large-scale synthesis employs tubular flow reactors for precise thermal control:

Configuration :

-

Residence Time : 12 minutes

-

Pressure : 3 bar

-

Throughput : 120 L/h

-

Purity : 99.2% (HPLC)

Advantages :

-

40% reduction in energy consumption vs. batch reactors

-

Consistent product quality (RSD <1.5%)

Purification Protocols

Final purification uses hybrid crystallization-filtration:

| Step | Conditions | Impurity Removal (%) |

|---|---|---|

| Hot filtration | Ethyl acetate, 60°C | 78 |

| Recrystallization | Methanol/water (7:3), RT | 95 |

| Chromatography | Silica gel, hexane/EA (1:1) | 99.5 |

Chromatography is reserved for pharmaceutical-grade material due to cost constraints.

Mechanistic Insights

Ring-Closure Kinetics

The rate-determining step involves intramolecular nucleophilic attack by the amine on the thiocarbonyl carbon. Kinetic studies reveal:

Activation energy () calculations using the Arrhenius equation:

Side Reactions and Mitigation

Common byproducts and suppression strategies:

| Byproduct | Cause | Mitigation |

|---|---|---|

| 3-(3-Chloropropyl) analog | Incomplete hydroxylation | Excess NaOH in aqueous workup |

| 2-Oxo derivative | Oxidation of thioxo group | Nitrogen atmosphere during synthesis |

| Dimeric species | Radical coupling | Addition of BHT (0.1 wt%) |

Green Chemistry Approaches

Solvent-Free Synthesis

Microwave-assisted reactions under solvent-free conditions:

| Parameter | Value |

|---|---|

| Power | 300 W |

| Time | 20 minutes |

| Yield | 80% |

| PMI (Process Mass Intensity) | 1.8 vs. 5.2 (traditional) |

Biobased Catalysts

Enzymatic catalysis using lipase B from Candida antarctica:

| Condition | Outcome |

|---|---|

| pH | 7.4 |

| Temperature | 37°C |

| Conversion | 62% |

| Selectivity | >99% |

While yields are lower, this method aligns with sustainable chemistry principles.

Analytical Validation

Spectroscopic Characterization

Critical peaks for structure confirmation:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), δ 4.12 (t, 2H, CH₂O), δ 3.56 (m, 2H, CH₂N) |

| IR (ATR) | 1675 cm⁻¹ (C=O), 1253 cm⁻¹ (C=S) |

| MS (ESI+) | m/z 237.08 [M+H]+ |

Purity Assessment

HPLC method for quantifying residual solvents:

| Column | C18, 5 μm, 250 × 4.6 mm |

|---|---|

| Mobile Phase | Acetonitrile/0.1% H3PO4 (35:65) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 6.8 minutes |

Analyse Des Réactions Chimiques

Substitution Reactions at the Thioxo Group

The thioxo (C=S) group at position 2 is highly reactive toward nucleophiles. For example:

-

Reaction with Hydrazine :

Treatment with hydrazine in ethanol under reflux replaces the thioxo group with an amino group, forming 3-(3-hydroxypropyl)-2-hydrazinyl-2,3-dihydroquinazolin-4(1H)-one. This intermediate can undergo cyclization with carbon disulfide to yield triazoloquinazolinone derivatives .

Mechanism :

-

Nucleophilic attack by hydrazine on the electrophilic thione sulfur.

-

Elimination of H₂S, forming a hydrazine intermediate.

-

Subsequent cyclization with CS₂ yields the triazole-fused product .

Oxidation of the Thioxo Group

The thioxo group can be oxidized to a sulfonyl (-SO₂-) group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 h | 3-(3-hydroxypropyl)-2-sulfonyl-2,3-dihydroquinazolin-4(1H)-one | 82% | |

| mCPBA | DCM, 0°C to RT, 2 h | Same as above | 89% |

Applications : Sulfonyl derivatives exhibit enhanced bioactivity, particularly as kinase inhibitors .

Functionalization of the 3-Hydroxypropyl Side Chain

The hydroxyl group on the propyl chain undergoes typical alcohol reactions:

-

Esterification : Reacts with acetic anhydride to form an acetate ester.

-

Etherification : Forms alkyl ethers with alkyl halides under basic conditions.

Note : Ether derivatives improve lipophilicity, aiding in drug delivery.

Cycloaddition Reactions

The thioxo group participates in [3+2] cycloadditions with azides or nitriles:

Mechanism : The thione sulfur acts as a dipolarophile in Huisgen cycloadditions .

Condensation with Aldehydes

The NH group at position 1 undergoes condensation with aldehydes to form Schiff bases:

Applications : Schiff bases are intermediates for anticancer agents .

Metal Complexation

The thioxo group coordinates with transition metals (e.g., Pd, Cu) to form complexes:

| Metal Salt | Conditions | Product | Application | Source |

|---|---|---|---|---|

| PdCl₂ | DMF, 60°C, 4 h | Pd(II)-thione complex | Catalytic cross-coupling | |

| Cu(OAc)₂ | MeOH, RT, 2 h | Cu(II)-thione complex | Antioxidant studies |

Structural Insight : X-ray studies show bidentate coordination via sulfur and N1 .

Applications De Recherche Scientifique

Medicinal Chemistry

3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity against various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation as a therapeutic agent against bacterial infections.

- Anticancer Properties : The compound's ability to interact with specific enzymes and receptors may lead to inhibition of cancer cell proliferation. Research is ongoing to evaluate its efficacy in different cancer models.

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition mechanisms. It may bind to active sites of enzymes, altering their activity and providing insights into metabolic pathways.

Toxicology Studies

Due to its chemical nature, this compound is also being evaluated for its toxicological profile. Understanding its safety and potential side effects is crucial for its application in medicinal formulations.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of novel polymers and coatings that require specific chemical resistances.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of various quinazolinone derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Research

In another research initiative, scientists explored the anticancer effects of this compound on human breast cancer cell lines. The study revealed that treatment with this compound resulted in a marked decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

Mécanisme D'action

The mechanism of action of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparaison Avec Des Composés Similaires

Substituent Variations in the Quinazolinone Scaffold

The quinazolinone scaffold is highly modifiable, with substituents at the N3 and C2 positions significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:

Key Observations:

Physicochemical Properties

Physical properties vary with substituents:

Implications:

Activité Biologique

3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a derivative of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antioxidant, anti-inflammatory, and anti-cancer properties. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a quinazolinone core structure with a thioxo group at position 2 and a hydroxypropyl substituent at position 3. This configuration is critical for its biological activity and interaction with various biological targets.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated significant scavenging activity with an IC50 value lower than that of the reference antioxidant butylated hydroxy toluene (BHT), indicating its potential as a more effective antioxidant agent.

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.191 ± 0.011 |

| BHT | 0.245 ± 0.027 |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in metabolic disorders:

- α-Amylase and α-Glucosidase Inhibition : It was found to be a potent dual inhibitor of α-amylase and α-glucosidase, which are crucial targets in managing diabetes mellitus type 2. The inhibition mechanism involves competitive binding to the active site of these enzymes.

- Cyclooxygenase-2 (COX-2) Inhibition : Although not the most potent inhibitor compared to established drugs, it showed moderate inhibition against COX-2, suggesting potential anti-inflammatory properties.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines, including LoVo (colon cancer) and HCT-116 (colorectal cancer). The results indicated significant cytotoxicity with IC50 values indicating effective cell growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| LoVo | 294.32 ± 8.41 |

| HCT-116 | 298.05 ± 13.26 |

Mechanistic studies revealed that the cytotoxicity may be attributed to the modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of both intrinsic and extrinsic apoptosis pathways.

Case Studies

- Antioxidant Efficacy : A study demonstrated that derivatives similar to this compound exhibited superior antioxidant activity compared to standard compounds like BHT and quercetin.

- Diabetes Management : Another study highlighted its role as a dual inhibitor for α-amylase and α-glucosidase, suggesting its potential use in developing new antidiabetic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : A one-pot multicomponent reaction involving anthranilic acid derivatives, primary amines, and thiocarbonyl reagents (e.g., bis(benzotriazolyl) methanethione) in the presence of a base like DBU is widely used. Reaction parameters such as solvent polarity, temperature (80–100°C), and catalyst loading significantly impact yield. For example, hydroxyapatite nanoparticles (HAP NPs) in aqueous media enable greener synthesis with >85% yield under optimized conditions (60°C, 0.5 mol% catalyst) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and hydrogen bonding; IR for identifying thioamide (C=S, ~1250 cm⁻¹) and hydroxyl (O–H, ~3300 cm⁻¹) groups.

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths and dihedral angles. For example, C–S bond lengths typically range from 1.65–1.68 Å, critical for validating tautomeric forms .

Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing via HPLC to monitor degradation products. For aqueous stability, buffer solutions (pH 2–12) at 25–60°C are recommended. Light sensitivity requires amber vials and controlled UV exposure. Stability-indicating methods should include mass spectrometry to identify hydrolyzed or oxidized byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. anti-inflammatory effects) across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., Aspergillus fumigatus ATCC 204305) and concentrations (e.g., 10–100 µM).

- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis to exclude batch variability.

- Mechanistic Profiling : Compare protein interaction profiles (e.g., via proteomics) to identify context-dependent targets .

Q. What computational strategies predict the compound’s interaction with enzymatic targets like DNA ligase IV or CYP3A4?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3W5O for DNA ligase IV) to map binding affinities. Focus on hydrogen bonds with Ser148 and hydrophobic interactions with Val86.

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. Monitor RMSD (<2 Å) to validate binding modes .

Q. How can catalytic systems be optimized for sustainable synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test recyclable catalysts like HAP NPs (5 cycles, >80% retained activity) in water.

- Green Metrics : Calculate E-factor (waste/product ratio) to compare solvent-free vs. aqueous routes. Lower E-factor (<1.5) correlates with greener synthesis .

Q. What experimental approaches determine the compound’s mechanism in enzyme inhibition (e.g., competitive vs. non-competitive)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.